tert-Butyl (1S,4S,7R)-7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

Catalog No.
S12211247
CAS No.
M.F
C10H17NO4
M. Wt
215.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl (1S,4S,7R)-7-hydroxy-2-oxa-5-azabicyclo...

Product Name

tert-Butyl (1S,4S,7R)-7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

IUPAC Name

tert-butyl (1S,4S,7R)-7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

Molecular Formula

C10H17NO4

Molecular Weight

215.25 g/mol

InChI

InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-4-7-8(12)6(11)5-14-7/h6-8,12H,4-5H2,1-3H3/t6-,7-,8+/m0/s1

InChI Key

GQTQAVRMYQJYNG-BIIVOSGPSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1CO2)O

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2[C@@H]([C@@H]1CO2)O

tert-Butyl (1S,4S,7R)-7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate, with the CAS number 2413864-23-8, is a bicyclic compound characterized by its unique structural features, including a tert-butyl group and a hydroxyl functional group. Its molecular formula is C10_{10}H17_{17}N O4_4, and it has a molecular weight of 215.25 g/mol. The compound belongs to a class of bicyclic amines and is notable for its potential biological activities, making it a subject of interest in medicinal chemistry.

The chemical behavior of tert-butyl (1S,4S,7R)-7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate can be explored through various reactions typical for bicyclic compounds. It may undergo:

  • Esterification: Reaction with carboxylic acids to form esters.
  • Hydrolysis: Breaking down in the presence of water to yield the corresponding acid and alcohol.
  • Oxidation: Conversion of the hydroxyl group into carbonyl groups under oxidative conditions.

These reactions are essential for understanding its reactivity and potential transformations in biological systems.

Research indicates that compounds similar to tert-butyl (1S,4S,7R)-7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate exhibit various biological activities, including:

  • Antimicrobial properties: Some bicyclic compounds show effectiveness against bacterial strains.
  • Neuroprotective effects: Potential in protecting neuronal cells from damage.
  • Analgesic activity: Possible use in pain management due to its interaction with pain pathways.

These properties suggest that this compound may hold therapeutic potential in treating various diseases.

The synthesis of tert-butyl (1S,4S,7R)-7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate can be achieved through several methods:

  • Cyclization Reactions: Starting from suitable precursors that undergo cyclization to form the bicyclic structure.
  • Functional Group Modifications: Introduction of the tert-butyl and hydroxyl groups via nucleophilic substitutions or reductions.
  • Total Synthesis: A multi-step synthetic route involving several reactions to build the complete structure from simpler organic molecules.

These methods highlight the complexity involved in synthesizing such compounds.

tert-Butyl (1S,4S,7R)-7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting specific biological pathways.
  • Research Tools: In studies investigating the mechanisms of action of similar compounds.

Its unique structure may provide insights into designing more effective therapeutic agents.

Interaction studies involving tert-butyl (1S,4S,7R)-7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate focus on its binding affinity with biological targets such as enzymes and receptors. These studies are crucial for understanding:

  • Mechanism of Action: How this compound interacts at the molecular level with target proteins.
  • Synergistic Effects: Potential enhanced effects when combined with other therapeutic agents.

Such interactions can inform dosage and combination strategies in therapeutic applications.

Several compounds share structural similarities with tert-butyl (1S,4S,7R)-7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate, including:

Compound NameCAS NumberMolecular FormulaKey Features
tert-butyl 7-hydroxy-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate2306262-99-5C11_{11}H19_{19}N O4_4Similar bicyclic structure but different ring size
tert-butyl (1S,4S)-1-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate2306248-41-7C11_{11}H19_{19}N O4_4Hydroxymethyl substitution instead of hydroxyl

Uniqueness

The uniqueness of tert-butyl (1S,4S,7R)-7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate lies in its specific stereochemistry and functional groups that may confer distinct biological activities compared to similar compounds.

This detailed examination highlights the relevance of tert-butyl (1S,4S,7R)-7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate in both chemical research and potential therapeutic applications. Further studies are warranted to explore its full range of biological effects and synthetic possibilities.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

215.11575802 g/mol

Monoisotopic Mass

215.11575802 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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